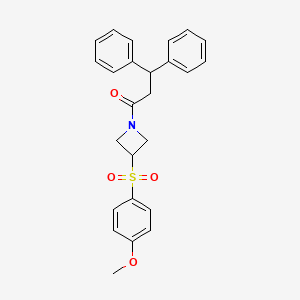

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Descripción

Propiedades

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c1-30-21-12-14-22(15-13-21)31(28,29)23-17-26(18-23)25(27)16-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAKJHIKDCMOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and diphenylpropanone groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique structural features make it useful in the design of novel materials and catalysts.

Mecanismo De Acción

The mechanism by which 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Dibenzoylmethanes (DBMs): Compounds like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione (DBM11, ) share a propanedione core but lack the sulfonylazetidine group. The diketone structure in DBMs facilitates keto-enol tautomerism, which is absent in the target compound due to its single ketone group. This difference may influence stability and reactivity, particularly in photochemical contexts .

b. Chalcones: Chalcone derivatives, such as (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (), exhibit a conjugated α,β-unsaturated ketone system. This conjugation enables strong UV absorption and radical scavenging activity, unlike the saturated propan-1-one in the target compound. The sulfonylazetidine group in the target may confer better metabolic stability compared to chalcones’ reactive enone system .

c. Triazole-Substituted Propanones: 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one () incorporates a triazole ring, which enables hydrogen bonding and π-π stacking.

d. Alkynones: Prop-2-yn-1-one derivatives, e.g., 1-(4-methoxyphenyl)tetradec-2-yn-1-one (), feature a triple bond that enhances rigidity and electronic conjugation. The target compound’s single-bonded structure offers greater rotational freedom, which might affect binding affinity in biological targets .

Physicochemical Properties

The sulfonyl group in the target compound improves aqueous solubility compared to non-polar analogues like chalcones. However, the diphenyl groups increase hydrophobicity relative to DBMs with hydroxy substituents .

Pharmacological Potential

- Anticonvulsant Activity: Propan-1-one derivatives with dimethylamino substituents () show anticonvulsant effects. The target’s azetidine ring may enhance blood-brain barrier penetration compared to bulkier groups .

- Photostability: Unlike DBMs (), the target’s lack of enolic protons may reduce photodegradation, improving shelf life .

Crystallographic Insights

- Chalcone1 (): Exhibits planar geometry due to conjugation, with Hirshfeld surfaces showing C–H···O interactions.

- Target Compound (Inferred): The sulfonyl group may form hydrogen bonds (S=O···H–N) and S···π interactions, stabilizing crystal packing. Azetidine’s strain could lead to unique torsion angles .

Actividad Biológica

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and a sulfonyl group. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is , with a molecular weight of approximately 435.5 g/mol. Its structure includes:

- Azetidine ring : A four-membered nitrogen-containing ring known for its reactivity.

- Sulfonyl group : Enhances the compound's ability to interact with biological targets.

- Diphenyl substituents : May improve lipophilicity and membrane permeability.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring contributes to the overall stability and reactivity of the molecule. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.

Anticancer Properties

Preliminary studies suggest that compounds similar to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one exhibit significant anticancer activity. For instance:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic studies have shown that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties:

- In vitro assays have revealed effectiveness against several bacterial strains, suggesting a potential role in treating infections.

- The presence of the sulfonyl group is believed to enhance its interaction with microbial targets.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in low micromolar range). |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |

| Study 3 | Explored structure-activity relationships (SAR) indicating that modifications in the azetidine ring enhance biological efficacy. |

Synthesis and Optimization

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves several key steps:

- Formation of azetidine ring : Utilizing cyclization reactions with appropriate precursors.

- Introduction of sulfonyl group : Reaction with sulfonyl chlorides under basic conditions.

- Coupling reactions : Final assembly through coupling with diphenylpropanones.

Optimization of these synthetic routes is crucial for improving yield and purity, which directly impacts biological testing outcomes.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.